4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-butylpyrrolidin-2-one
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Overview
Description
4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-butylpyrrolidin-2-one is a complex organic compound that features a pyrrolidin-2-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-butylpyrrolidin-2-one typically involves multi-step organic reactionsSpecific reaction conditions often involve the use of catalysts such as Lewis acids and bases to facilitate the cyclization and substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis systems to maintain consistent reaction parameters and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-butylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-butylpyrrolidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism by which 4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-butylpyrrolidin-2-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play crucial roles in biological pathways. The compound’s structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidin-2-one derivatives: These compounds share the pyrrolidin-2-one core structure and exhibit similar chemical reactivity and biological activities.
Benzimidazole derivatives: Compounds with the benzimidazole moiety also show comparable properties and applications.
Uniqueness
4-(1-benzyl-1H-1,3-benzodiazol-2-yl)-1-butylpyrrolidin-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
4-(1-benzylbenzimidazol-2-yl)-1-butylpyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O/c1-2-3-13-24-16-18(14-21(24)26)22-23-19-11-7-8-12-20(19)25(22)15-17-9-5-4-6-10-17/h4-12,18H,2-3,13-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYJDONXUEUODGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC(CC1=O)C2=NC3=CC=CC=C3N2CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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